A Technical Guide to the Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate
A Technical Guide to the Synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate (CAS No: 146464-90-6).[1][2][3] The target molecule, a valuable building block for pharmaceutical and materials science applications, is constructed through a modern and efficient palladium-catalyzed α-arylation of an ester. This document details the strategic selection of this synthetic route over other potential pathways, provides a thorough explanation of the underlying reaction mechanism, and presents a detailed, step-by-step experimental protocol. Furthermore, it offers field-proven insights into process optimization, troubleshooting, and safety considerations, designed for researchers, chemists, and professionals in drug development. The guide is grounded in authoritative scientific principles and supported by comprehensive references to ensure technical accuracy and reproducibility.
Introduction and Strategic Overview
Profile of the Target Molecule
Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate is a structurally unique organic compound featuring a terminal alkyne and two methyl ester functionalities. Its key structural feature is the C(sp²)-C(sp³) bond linking the aromatic benzoate ring to the chiral center of a functionalized pentynoate chain. This combination of a rigid alkyne for potential click chemistry or further coupling reactions and a chiral α-aryl ester motif makes it a highly versatile intermediate.[4][5]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 146464-90-6[1][2][3] |
| Molecular Formula | C₁₄H₁₄O₄ |
| InChI Key | WPUHVBXXNXFUJZ-UHFFFAOYSA-N[1] |
| Physical Form | Solid[1] |
| Purity (Typical) | ≥95%[1][6] |
| Storage | Refrigerator[1] |
Synthetic Strategy: The Power of Palladium-Catalyzed C-C Bond Formation
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Over the past several decades, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, a fact recognized by the 2010 Nobel Prize in Chemistry.[7][8] These reactions offer mild conditions, exceptional functional group tolerance, and high efficiency, making them indispensable in pharmaceutical and materials chemistry.[9][10]
For the synthesis of our target molecule, the critical challenge is the formation of the bond between the aromatic ring and the α-carbon of the pentynoate ester. A retrosynthetic analysis reveals that a palladium-catalyzed α-arylation of methyl pent-4-ynoate with methyl 4-iodobenzoate is the most direct and elegant approach. This strategy is superior to classical methods (e.g., Friedel-Crafts or Grignard reactions) which often lack the necessary functional group tolerance and selectivity.
Caption: Retrosynthetic analysis of the target molecule.
The Core Mechanism: Palladium-Catalyzed α-Arylation
The α-arylation of esters is a powerful transformation that proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.
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Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Methyl 4-iodobenzoate) to a low-valent Palladium(0) species, which is generated in situ from the palladium precatalyst. This step forms a Pd(II)-aryl complex.[5][11]
-
Deprotonation/Enolate Formation : Concurrently, a strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS) deprotonates the α-carbon of the ester (Methyl pent-4-ynoate) to form a lithium enolate.
-
Transmetalation (or Enolate Coordination/C-H Activation) : The ester enolate coordinates to the Pd(II) center, displacing a ligand. This is the key step where the carbon nucleophile is transferred to the palladium catalyst.
-
Reductive Elimination : The final step is the reductive elimination of the aryl and enolate groups from the palladium center. This step forms the desired C-C bond, yields the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for α-arylation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
Table 2: Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |
| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | 10.0 | 2.62 g | Standard Vendor |
| Methyl pent-4-ynoate[6][12] | 21565-82-2 | 112.13 | 12.0 (1.2 eq) | 1.35 g (1.41 mL) | Standard Vendor |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.1 (1 mol%) | 91.6 mg | Standard Vendor |
| SPhos | 657408-07-6 | 410.53 | 0.3 (3 mol%) | 123.2 mg | Standard Vendor |
| LiHMDS (1.0 M in THF) | 4039-32-1 | 167.32 | 13.0 (1.3 eq) | 13.0 mL | Standard Vendor |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 50 mL | Standard Vendor |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | - | ~300 mL | - |
| Brine | - | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | ~10 g | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | ~100 g | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
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Reaction Setup : To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), SPhos (123.2 mg, 0.3 mmol), and Methyl 4-iodobenzoate (2.62 g, 10.0 mmol).
-
Solvent Addition and Degassing : Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (50 mL) via cannula or syringe. Stir the mixture for 10 minutes until a homogeneous solution is formed.
-
Reagent Addition : Add Methyl pent-4-ynoate (1.41 mL, 12.0 mmol) via syringe.
-
Enolate Formation : Cool the reaction flask to 0 °C in an ice-water bath. Add the LiHMDS solution (13.0 mL of 1.0 M solution in THF, 13.0 mmol) dropwise over 15 minutes. The solution may change color.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the flask to 0 °C and carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.
-
Characterization : Combine the pure fractions and remove the solvent in vacuo to yield Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Field-Proven Insights and Troubleshooting
The success of a cross-coupling reaction often lies in the nuanced details of the experimental setup and reagent choice.
-
The "Why" Behind Reagent Selection :
-
Palladium Precatalyst : Pd₂(dba)₃ is an air-stable Pd(0) source that is readily activated under the reaction conditions.
-
Ligand Choice : SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric hindrance promotes the crucial reductive elimination step and prevents β-hydride elimination, while its electron-donating nature facilitates the initial oxidative addition. This class of ligands is critical for high-yielding C-C couplings.[10]
-
Base and Stoichiometry : LiHMDS is a strong, sterically hindered base, ideal for rapidly and cleanly forming the ester enolate without competing nucleophilic attack on the ester carbonyls. A slight excess (1.3 eq) is used to ensure complete deprotonation of the ester.
-
Aryl Halide : Methyl 4-iodobenzoate is chosen over the bromide or chloride because the C-I bond is weaker, leading to a much faster rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[5]
-
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong/pure base.3. Poor quality of anhydrous solvent. | 1. Ensure rigorous inert atmosphere technique.2. Use a freshly opened bottle or titrate the base.3. Use freshly distilled or commercially available anhydrous solvent. |
| Formation of Homocoupled Alkyne (Diyne) | Presence of copper contamination or oxygen. | Ensure all glassware is scrupulously clean. Use high-purity reagents. This is less common in copper-free protocols.[13][14] |
| Formation of Biphenyl Side Product | Reductive elimination from a diaryl-palladium intermediate. | Ensure the base is added after the aryl halide and before the ester, or optimize the addition sequence and temperature. |
| Hydrolysis of Ester Groups | Presence of water during reaction or work-up. | Use anhydrous solvents and reagents. Ensure the quenching step is performed at 0 °C to minimize base-mediated hydrolysis. |
Safety Information
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate : May cause skin, eye, and respiratory irritation. Signal Word: Warning. Hazard Statements: H302, H315, H319, H335.[1]
-
Palladium Catalysts : Can be toxic and are heavy metals. Handle with care and avoid inhalation of dust.
-
LiHMDS : Corrosive and reacts violently with water. Handle under strictly anhydrous, inert conditions.
-
Toluene : Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin.
Conclusion
The palladium-catalyzed α-arylation of methyl pent-4-ynoate with methyl 4-iodobenzoate represents a highly efficient and direct route to Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate. This technical guide provides a robust and reproducible protocol grounded in established mechanistic principles. By carefully selecting the catalyst system, base, and reaction conditions, this valuable synthetic intermediate can be prepared in high yield. The insights into optimization and troubleshooting provided herein are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.
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Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010) - SlideShare. [Link]
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Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
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methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate - PINPOOLS. [Link]
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Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. [Link]
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Sonogashira Coupling - Chemistry LibreTexts. [Link]
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Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature - Organic Chemistry Portal. [Link]
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